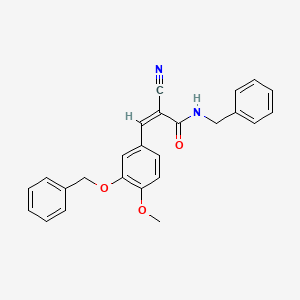

(Z)-N-benzyl-2-cyano-3-(4-methoxy-3-phenylmethoxyphenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(Z)-N-benzyl-2-cyano-3-(4-methoxy-3-phenylmethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O3/c1-29-23-13-12-21(15-24(23)30-18-20-10-6-3-7-11-20)14-22(16-26)25(28)27-17-19-8-4-2-5-9-19/h2-15H,17-18H2,1H3,(H,27,28)/b22-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNCFSRXBDCYCI-HMAPJEAMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)NCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-benzyl-2-cyano-3-(4-methoxy-3-phenylmethoxyphenyl)prop-2-enamide is a synthetic compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a cyano group, a benzyl moiety, and a methoxy-substituted phenyl ring, which are believed to contribute to its biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation by inducing apoptosis and interfering with cell cycle progression. It has been shown to bind to DNA, disrupting normal replication processes and leading to cell death.

- Antimicrobial Properties : The compound exhibits broad-spectrum antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

In Vitro Studies

Research conducted on human cancer cell lines has demonstrated the efficacy of this compound in reducing cell viability. The following table summarizes the IC50 values obtained from different assays:

| Cell Line | IC50 Value (μM) | Assay Type |

|---|---|---|

| A549 (Lung Cancer) | 6.26 ± 0.33 | MTS Cytotoxicity |

| HCC827 (Lung Cancer) | 6.48 ± 0.11 | MTS Cytotoxicity |

| NCI-H358 (Lung Cancer) | 20.46 ± 8.63 | 3D Culture Assay |

These results indicate that the compound shows promising antitumor activity, particularly in two-dimensional cultures compared to three-dimensional settings, suggesting that it may be more effective in simpler environments.

Case Studies

A notable case study involved the evaluation of this compound's effects on lung cancer models. The study utilized both two-dimensional and three-dimensional cell culture systems to assess cytotoxicity and proliferation inhibition across several lung cancer cell lines. Results indicated that while the compound effectively reduced cell viability, it also exhibited cytotoxic effects on normal lung fibroblast cells (MRC-5), highlighting the need for further structural optimization to enhance selectivity towards cancerous cells.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogues differ in substituents on the phenyl ring and the N-benzyl group, as summarized below:

Key Observations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.